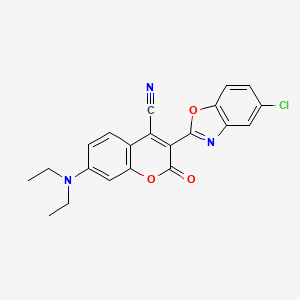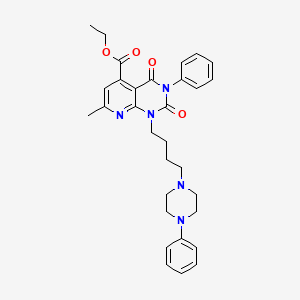
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. The presence of the diphenylphosphanyl group and the phenyl substituents makes this compound particularly interesting for various chemical applications, including catalysis and coordination chemistry.
Preparation Methods
The synthesis of 1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a diphenylphosphine reagent.
Phenyl Substitution: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom, using reagents like alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dichloromethane. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines.
Scientific Research Applications
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets include metal ions like palladium, platinum, and rhodium, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine can be compared with other similar compounds, such as:
1,1’-Bis(diphenylphosphino)ferrocene: This compound also contains a diphenylphosphanyl group and is widely used in catalysis. it has a ferrocene backbone, which imparts different electronic properties.
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand, but with an ethane backbone, making it more flexible compared to the rigid indolizine structure.
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups attached to phosphorus, commonly used in various organic reactions.
The uniqueness of this compound lies in its indolizine core, which provides a rigid and planar structure, enhancing its coordination ability and stability in catalytic applications.
Properties
CAS No. |
138142-23-1 |
|---|---|
Molecular Formula |
C27H22NP |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(3-methyl-2-phenylindolizin-1-yl)-diphenylphosphane |
InChI |
InChI=1S/C27H22NP/c1-21-26(22-13-5-2-6-14-22)27(25-19-11-12-20-28(21)25)29(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |
InChI Key |
WQYQPKAZFKFDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1C=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)


![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)


![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)



![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
